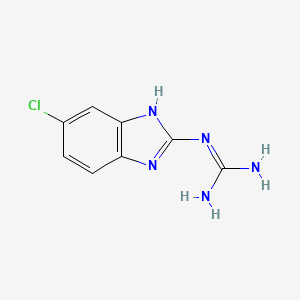

2-(6-chloro-1H-benzimidazol-2-yl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYPQHGXCVZZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328222 | |

| Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70590-32-8 | |

| Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-GUANIDINOBENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Benzimidazole (B57391) Ring System

The formation of the benzimidazole scaffold is a cornerstone of this synthesis, with condensation reactions of ortho-phenylenediamine derivatives being a primary and versatile method.

A prevalent and well-documented method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile. In the context of synthesizing the target molecule, 4-chloro-o-phenylenediamine serves as the key starting material, which ensures the chlorine atom is positioned at the future 6-position of the benzimidazole ring. rsc.orgrsc.orgnih.gov

This condensation can be achieved with various reagents. For instance, reaction with carboxylic acids or their derivatives (such as esters, acid chlorides, or anhydrides) under acidic conditions and heat is a classic approach. researchgate.net More contemporary methods utilize catalysts to improve efficiency and yield. For example, sodium metabisulfite (B1197395) has been employed as an oxidative reagent in the condensation of 4-chloro-o-phenylenediamine with various aromatic aldehydes to produce 2-substituted-6-chlorobenzimidazoles. rsc.orgrsc.org The use of ammonium (B1175870) chloride as a catalyst has also been reported for the synthesis of benzimidazole derivatives from o-phenylenediamines and carbonyl compounds. nih.gov Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times. rsc.orgrsc.orgresearchgate.net

A plausible reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the aldehyde or other one-carbon electrophile. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, and subsequent dehydration and aromatization to yield the stable benzimidazole ring.

Another effective strategy for the direct formation of 2-aminobenzimidazoles, which are immediate precursors to the guanidine (B92328) target, involves cyclocondensation with cyanogen (B1215507) chloride or cyanamide (B42294). The reaction of 4-chloro-o-phenylenediamine with cyanogen bromide or cyanamide can theoretically lead to the formation of 2-amino-6-chlorobenzimidazole (B1294662). This approach directly installs the crucial amino group at the 2-position.

A closely related synthesis is that of 6-chloro-1H-benzimidazol-2-ylcyanamide, which can be considered a direct precursor to the guanidine derivative. chemsynthesis.com This suggests that the reaction of 4-chloro-o-phenylenediamine with a reagent like cyanogen bromide can proceed to form the 2-cyanamido-6-chlorobenzimidazole, which can then be converted to the guanidine.

Strategies for Regioselective Chlorination at the 6-Position

Achieving regioselective chlorination at the 6-position of the benzimidazole ring is critical. This is most effectively accomplished by utilizing a starting material that already contains the chlorine atom at the desired position on the benzene (B151609) ring.

While direct chlorination of a pre-formed benzimidazole ring is possible, controlling the regioselectivity can be challenging. Electrophilic aromatic substitution on the benzimidazole ring typically occurs at the 5(6)-position. However, to ensure the chlorine is exclusively at the 6-position, the synthesis strategically begins with 4-chloro-o-phenylenediamine. rsc.orgrsc.orgnih.gov This precursor dictates the position of the chloro substituent in the final product.

In other contexts, direct halogenation of the benzimidazole ring system has been reported. For example, 2-chlorobenzimidazole (B1347102) can be brominated directly using bromine-water to yield 2-chloro-5,6-dibromobenzimidazole. nih.gov This highlights that direct halogenation is feasible but may lead to multiple substitutions if not carefully controlled. For the specific synthesis of the title compound, the use of a pre-chlorinated starting material is the more controlled and common approach.

Guanidination Protocols for Introduction of the Guanidine Moiety

The final and crucial step in the synthesis is the introduction of the guanidine functional group at the 2-position of the 6-chlorobenzimidazole core.

The conversion of a 2-amino-6-chlorobenzimidazole to the corresponding 2-guanidino derivative is a key transformation. While direct literature on the guanidination of this specific substrate is sparse, the general principles of guanidinylation can be applied. One common method involves the reaction of an amine with a guanidinylating agent.

A plausible route involves the reaction of 2-amino-6-chlorobenzimidazole with a reagent such as S-methylisothiourea sulfate (B86663) or N,N'-di-Boc-S-methylisothiourea under basic conditions. This would lead to the formation of the desired guanidine.

Alternatively, the synthesis can proceed through a 2-chlorobenzimidazole intermediate. The reaction of 2-chloro-6-substituted benzimidazoles with guanidine can be a direct method to introduce the guanidine moiety. For instance, the synthesis of 2-guanidinobenzimidazole (B109242) itself has been documented, and these methods can be adapted. mdpi.com The interaction of 2-guanidinobenzimidazole with aldehydes has also been explored, indicating the reactivity of the guanidine group. nih.gov

A related synthesis involves the reaction of a thiourea (B124793) derivative with a desulfurizing agent in the presence of an amine. In a broader context, the synthesis of a guanidine derivative has been achieved by reacting a carbamothioylbenzamide with an amine in the presence of mercury(II) chloride. sigmaaldrich.com This suggests that a 2-thioureido-6-chlorobenzimidazole could be a potential intermediate that undergoes desulfurization and reaction with ammonia (B1221849) or an ammonium salt to form the final guanidine product.

Advanced Synthetic Approaches and Process Optimization

The synthesis of the 2-guanidinobenzimidazole scaffold, the core of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine, has evolved to include sophisticated methods that enhance efficiency, yield, and structural diversity.

Catalyzed Cyclization Methodologies (e.g., Piperidine Catalysis)

Catalysis is central to the efficient synthesis and derivatization of the 2-guanidinobenzimidazole core. Both base and metal-catalyzed cyclization reactions are employed to build upon the existing framework, yielding more complex fused heterocyclic systems.

A prominent example is the piperidine-catalyzed cyclization of 2-guanidinobenzimidazole with various aldehydes. nih.gov This reaction, typically conducted in refluxing ethanol, proceeds via a condensation mechanism to form fused 3,4-dihydro nih.govmdpi.comnih.govtriazino[1,2-a]benzimidazole derivatives in excellent yields. nih.gov Piperidine functions as a base catalyst, facilitating the initial imination between the aldehyde and the exocyclic guanidine nitrogen, followed by an intramolecular cyclization onto the endocyclic benzimidazole nitrogen. nih.gov The reaction is advantageous due to its simple and mild conditions and short reaction times. nih.gov

Table 1: Piperidine-Catalyzed Cyclization of 2-Guanidinobenzimidazole with Heteroaromatic Aldehydes nih.gov

| Aldehyde Reactant | Catalyst | Solvent | Reaction Time | Product Class |

| Heteroaromatic Aldehydes | Piperidine | Ethanol | 2–4 hours | 4-Heteryl-2-amino-3,4-dihydro nih.govmdpi.comnih.govtriazino[1,2-a]benzimidazoles |

Transition metal catalysis also provides a powerful route for derivatization. Ruthenium catalysts have been successfully used in ring-forming processes that extend 2-guanidinobenzimidazoles into substituted dihydro nih.govmdpi.comnih.govtriazino[1,2-a]benzimidazoles. rsc.org These catalyzed approaches highlight the reactivity of the guanidine moiety and the benzimidazole ring nitrogens in constructing complex molecular architectures.

Multi-Component Reactions for Structural Variants

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. academie-sciences.fr While a direct MCR for the synthesis of this compound is not prominently documented, MCRs are instrumental in generating diverse benzimidazole-based scaffolds.

For instance, a three-component reaction involving o-phenylenediamines, α,β-unsaturated aldehydes, and β-ketoesters allows for one-pot access to functionalized pyrido[1,2-a]benzimidazoles. academie-sciences.fr This strategy showcases the potential to rapidly build libraries of fused benzimidazole derivatives by varying the individual components. Such methodologies could be adapted to produce structural analogs of the target compound, offering a powerful tool for chemical space exploration. Furthermore, metal complexes derived from 2-guanidinobenzimidazole have themselves been employed as effective catalysts in multicomponent reactions, underscoring the scaffold's utility in advanced organic synthesis. mdpi.comresearchgate.net

Considerations for High Yield and Purity in Production

Achieving high yield and purity is a critical aspect of chemical synthesis. For benzimidazole derivatives, several factors, including the choice of catalyst, reaction conditions, and purification methods, are paramount. The use of microwave-assisted synthesis has emerged as a highly effective method for improving yields and dramatically reducing reaction times. nih.govrsc.org

In the synthesis of N,2,6-trisubstituted 1H-benzimidazoles, microwave irradiation reduced reaction times from 6–12 hours under conventional heating to just 10–15 minutes, with yields often increasing and reaching up to 99%. nih.govrsc.org The initial condensation to form the 2-arylbenzimidazole core can be efficiently catalyzed by reagents like sodium metabisulfite. rsc.org Systematic optimization of process parameters, such as the molar ratio of reactants, temperature, and reaction time, is crucial for maximizing product output and minimizing the formation of byproducts. researchgate.netresearchgate.net

Table 2: Comparison of Synthesis Methods for Benzimidazole Derivatives nih.gov

| Method | Reaction Time | Yield | Notes |

| Conventional Heating (Reflux) | 6–12 hours | 75–93% | Standard method requiring longer duration. |

| Microwave Irradiation | 10–15 minutes | 90–99% | Significant reduction in time; often improves yield. |

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by the interplay between the electron-rich guanidine group and the aromatic benzimidazole ring. This dual functionality provides avenues for various chemical transformations, including oxidation and reduction.

Oxidation Reactions with Common Oxidizing Agents

The benzimidazole scaffold can undergo oxidation under specific conditions. For example, related 2-substituted benzimidazoles, such as 1H-benzimidazole-2-thiol, can be oxidized to the corresponding 1H-benzimidazol-2-yl-sulfonic acid using a strong oxidizing agent like potassium permanganate (B83412) in a basic solution. nih.gov This demonstrates that the C2-position of the benzimidazole ring is susceptible to modification.

Table 3: Common Oxidizing Agents and Potential Reactivity

| Oxidizing Agent | Class | Potential Reaction |

| Potassium Permanganate (KMnO₄) | Strong Oxidant | Oxidation of substituents on the benzimidazole ring. nih.gov |

| Chromium Trioxide (CrO₃) | Strong Oxidant | Potential for oxidation of the aromatic ring under harsh conditions. |

| Hydrogen Peroxide (H₂O₂) | Oxidant | Can be used for epoxidation or hydroxylation, though reactivity with this specific scaffold is not widely reported. |

Reduction Reactions with Hydride Reagents

The reduction of 2-guanidinobenzimidazoles presents a nuanced reactivity profile. The guanidine functional group is typically resistant to reduction by common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.org These reagents primarily target more electrophilic functional groups such as aldehydes and ketones. libretexts.orglumenlearning.com

However, the benzimidazole ring contains an endocyclic imine (C=N) bond as part of its delocalized system, which could theoretically be a target for reduction. More specifically, 2-guanidinobenzimidazole (2GBI) has been shown to react with borane-tetrahydrofuran (B86392) complex (BH₃/THF), a hydride reagent, to form a stable N-BH₃ adduct at room temperature. mdpi.com This indicates a clear interaction with hydride species, likely involving the nitrogen atoms of the guanidine or benzimidazole moieties acting as Lewis bases. The formation of this adduct demonstrates a defined chemical transformation under reductive conditions, even if it does not lead to the reduction of a double bond.

Table 4: Reactivity with Hydride Reagents

| Hydride Reagent | Reactivity with 2-Guanidinobenzimidazole | Product Type |

| Borane (BH₃/THF) | Reacts at room temperature. mdpi.com | N-BH₃ Adduct mdpi.com |

| Sodium Borohydride (NaBH₄) | Guanidine group is generally non-reactive. | No reaction expected under standard conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Guanidine group is generally non-reactive. | No reaction expected under standard conditions. |

Nucleophilic Substitution Reactions at the 6-Chloro Position

The chlorine atom at the 6-position of the benzimidazole ring in this compound is a key functional group that allows for a variety of nucleophilic substitution reactions. These reactions are instrumental in the further derivatization of the molecule, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The reactivity of the C-Cl bond is influenced by the electron-withdrawing nature of the benzimidazole ring system, making it susceptible to attack by various nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions.

Prominent among these transformations are palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the 6-chloro substituent can be displaced by a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base. wikipedia.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.comlibretexts.orgyoutube.comyoutube.com The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. libretexts.org This reaction allows for the introduction of a wide range of amino groups, significantly expanding the chemical space accessible from the parent chloro-compound.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. This is particularly useful for synthesizing biaryl structures, which are common motifs in biologically active compounds. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Copper-Catalyzed Reactions: In addition to palladium, copper-catalyzed reactions can also be employed for nucleophilic substitutions on chloro-substituted heterocycles. nih.govbeilstein-journals.orgnih.gov These methods can sometimes offer different reactivity profiles or be more cost-effective. Copper-catalyzed amination reactions, for instance, provide an alternative to the Buchwald-Hartwig amination.

The table below summarizes the key aspects of these nucleophilic substitution reactions applicable to the 6-chloro position.

| Reaction Type | Catalyst System | Nucleophile | Bond Formed | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., Xantphos) and a base (e.g., Cs2CO3). nih.gov | Primary or secondary amines. wikipedia.org | C-N | Versatile method for synthesizing aryl amines with good functional group tolerance. wikipedia.org |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., PdCl2) with a phosphine ligand (e.g., SPhos) and a base. researchgate.net | Organoboron compounds (e.g., boronic acids). researchgate.net | C-C | Excellent for creating biaryl and other C-C linked structures. researchgate.net |

| Copper-Catalyzed Amination | Copper salt (e.g., CuI, CuBr, CuCl) and a ligand. nih.gov | Amines. | C-N | An alternative to palladium-catalyzed methods, sometimes offering different selectivity. nih.gov |

Utility as a Versatile Synthetic Building Block for Complex Molecules

The presence of multiple reactive sites—the guanidine group, the imidazole (B134444) nitrogens, and the displaceable 6-chloro substituent—renders this compound a highly versatile building block for the synthesis of more complex molecules with potential biological activity. mdpi.comnih.gov The benzimidazole core itself is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. rsc.orgnih.gov

The nucleophilic substitution reactions discussed in the previous section are key to unlocking the potential of this compound as a synthetic precursor. By strategically modifying the 6-position, chemists can construct a diverse library of derivatives. For example, the introduction of different aryl or heteroaryl groups via Suzuki coupling can lead to the synthesis of potential kinase inhibitors, a major class of therapeutic agents. ed.ac.uknih.govscienceopen.com The general structure of many kinase inhibitors involves a heterocyclic core with various substituents that interact with the ATP-binding site of the enzyme. The 6-position of the benzimidazole ring in the title compound can be functionalized to introduce moieties that target specific regions of the kinase active site.

Furthermore, the guanidine and benzimidazole nitrogens can participate in cyclization reactions. For instance, the synthesis of macrocycles containing the benzimidazole unit has been reported, where the benzimidazole acts as a rigid scaffold to which linkers can be attached. nih.govrsc.org The 6-chloro group can serve as an attachment point for one of these linkers, allowing for the construction of complex macrocyclic architectures.

An illustrative, albeit related, example is the synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid, which demonstrates how the benzimidazole scaffold can be incorporated into more elaborate heterocyclic systems. libretexts.orgresearchgate.net While this example starts from a different precursor, it highlights the synthetic accessibility of complex structures containing the chloro-benzimidazole moiety. Similarly, the synthesis of 1H-benzimidazol-2-yl hydrazones from related benzimidazole precursors showcases the utility of this heterocyclic system in generating diverse molecular entities. youtube.comnih.gov

The strategic combination of reactions at the 6-chloro position and the inherent reactivity of the guanidine and benzimidazole moieties allows for the systematic development of novel and complex chemical entities for various applications, particularly in the field of medicinal chemistry.

Complex Formation with Metal Ions

The this compound molecule possesses multiple nitrogen atoms that can act as Lewis bases, making it an excellent ligand for the formation of coordination complexes with a variety of metal ions. The primary coordination sites are typically the nitrogen atoms of the guanidine group and the N3 nitrogen of the benzimidazole ring. mdpi.com The presence of the chloro group at the 6-position is expected to have a minor electronic effect on the coordinating ability of the nitrogen atoms but does not sterically hinder complex formation.

The parent compound, 2-guanidinobenzimidazole (2GBI), has been extensively studied for its coordination chemistry. mdpi.comnih.gov These studies provide a strong basis for predicting the behavior of its 6-chloro derivative. 2GBI can act as a monodentate or a bidentate ligand. mdpi.com In its bidentate mode, it typically forms a stable six-membered chelate ring with the metal ion through the N3 of the imidazole and a nitrogen of the guanidine group. mdpi.com

A wide range of metal complexes with 2GBI and its derivatives have been synthesized and characterized, including those with:

Transition Metals: Complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been reported, often exhibiting tetrahedral or square planar geometries depending on the metal and reaction conditions. mdpi.com

Platinum Group Metals: Ruthenium and iridium complexes of 2-guanidinobenzimidazole derivatives have been synthesized, showing potential applications in catalysis and medicine. mdpi.comresearchgate.netnih.gov For instance, half-sandwich organometallic Ir(III) and Ru(II) compounds have been investigated. researchgate.net Rhodium complexes with related chelating ligands have also been explored. researchgate.net

Other Metals: Organometallic tin complexes derived from 2-guanidinobenzimidazole have also been prepared. researchgate.net

The coordination of the guanidine group can lead to different tautomeric forms of the ligand within the complex. mdpi.com The rich coordination chemistry of the 2-guanidinobenzimidazole scaffold suggests that the 6-chloro derivative would similarly form stable complexes with a diverse array of metal ions, potentially with interesting catalytic or biological properties influenced by the presence of the halogen atom.

The table below provides an overview of the types of metal complexes formed with the 2-guanidinobenzimidazole scaffold, which are expected to be similar for the 6-chloro derivative.

| Metal Ion | Typical Coordination Geometry | Ligand Behavior | Potential Applications |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral, Square Planar, Octahedral. mdpi.com | Bidentate (N,N-chelation). mdpi.com | Catalysis, Biological studies. mdpi.com |

| Ru(II), Ir(III) | Octahedral (in half-sandwich complexes). researchgate.net | Bidentate (N,N-chelation). researchgate.net | Catalysis, Anticancer agents. mdpi.comresearchgate.net |

| Rh(I), Rh(III) | Square Planar, Octahedral. researchgate.net | Bidentate (N,N-chelation). researchgate.net | Catalysis. researchgate.net |

| Sn(IV) | Organometallic complexes. researchgate.net | Varies. researchgate.net | - |

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

Research has predominantly focused on the inhibitory effects of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine on ion channels, which function as enzymes that facilitate the transport of ions across cellular membranes.

A significant body of research has been dedicated to characterizing this compound as a potent inhibitor of the voltage-gated proton channel, Hv1. nih.gov Hv1 channels are unique in that they are composed of two subunits, each containing a proton-permeable voltage-sensing domain (VSD) but lacking the separate pore domain found in many other ion channels. pnas.orgnih.govnih.gov

The parent compound, 2-guanidinobenzimidazole (B109242) (2GBI), is known to inhibit the Hv1 channel by physically blocking its proton conduction pathway. pnas.orgnih.gov This blockade occurs when the inhibitor binds to the channel's VSD from the intracellular side, but only when the channel is in its open conformation. pnas.orgnih.gov this compound (ClGBI) functions via a similar mechanism but is distinguished by its higher affinity and its improved ability to cross the cell membrane. nih.gov This allows it to be effective when applied both intracellularly and extracellularly. nih.gov The guanidinium (B1211019) group, being positively charged, interacts with the negatively charged permeation pathway of the open channel, effectively occluding the pore and preventing the flow of protons.

Voltage-gated proton channels are critical for maintaining intracellular pH (pHi) homeostasis by extruding protons from the cell. pnas.orgnih.govnih.gov The inhibition of Hv1 by this compound disrupts this essential cellular function. By blocking the primary pathway for proton extrusion in certain cell types, the compound can lead to a gradual acidification of the cytosol. nih.gov This disruption of pH balance can, in turn, affect a multitude of cellular processes that are pH-dependent, including enzyme activity, cell proliferation, and metabolic pathways.

The role of Hv1 in various diseases makes its inhibitors, such as this compound, valuable tools for research and potential therapeutic development.

Cancer Progression: In some highly metastatic cancer cells, such as certain types of breast cancer, the overexpression and excessive activity of Hv1 channels facilitate tumor growth and invasion. pnas.orgnih.gov By extruding the acid produced during rapid metabolism, Hv1 helps maintain an alkaline intracellular pH conducive to proliferation while acidifying the extracellular environment, which promotes tissue invasion. Inhibition of Hv1 by compounds like this compound can counteract this, representing a potential anti-cancer strategy. pnas.orgnih.gov

Ischemic Stroke: During an ischemic stroke, excessive Hv1 activity in brain cells can worsen the damage. pnas.orgnih.govnih.gov The resulting pH imbalances contribute to neuronal death. Therefore, inhibiting Hv1 has been proposed as a neuroprotective strategy. pnas.orgnih.gov

Neuroinflammation: Hv1 channels are highly expressed in microglial cells, the primary immune cells of the central nervous system. Their activity is linked to the inflammatory response. nih.gov While not directly demonstrated for this compound, related guanidine (B92328) compounds have been shown to modulate microglial activation, a key component of neuroinflammation. nih.gov

Detailed molecular studies, primarily on the parent compound 2GBI, have identified the specific binding site within the Hv1 channel. pnas.orgnih.gov These studies provide a strong model for understanding the interaction of its chloro-derivative. The binding site is located within the core of the voltage-sensing domain. nih.gov Four key amino acid residues have been identified as being directly involved in binding the inhibitor: Aspartate 112 (D112), Phenylalanine 150 (F150), Serine 181 (S181), and Arginine 211 (R211). pnas.orgnih.gov The benzimidazole (B57391) ring of the inhibitor is thought to orient itself towards F150, while the imidazole (B134444) portion is positioned between D112 and the S181/R211 pair. pnas.orgnih.gov The addition of the chloro group in this compound is believed to enhance its affinity for this binding pocket, contributing to its increased potency, with a reported dissociation constant (Kd) of approximately 26 μM. nih.gov

| Parameter | Value | Reference |

| Target | Human Voltage-Gated Proton Channel (hHv1) | nih.gov |

| Inhibitor | This compound (ClGBI) | nih.gov |

| Affinity (Kd) | ~26 μM | nih.gov |

| Residue | Role in Binding | Reference |

| Aspartate 112 (D112) | Forms part of the binding pocket for the imidazole ring. | pnas.orgnih.gov |

| Phenylalanine 150 (F150) | Interacts with the benzimidazole ring of the inhibitor. | pnas.orgnih.gov |

| Serine 181 (S181) | Forms part of the binding pocket for the imidazole ring. | pnas.orgnih.gov |

| Arginine 211 (R211) | Interacts with the guanidine group of the inhibitor. | pnas.orgnih.gov |

While the benzimidazole scaffold is common in many kinase inhibitors, nih.govnih.gov there is currently a lack of specific published research demonstrating that this compound itself is a direct inhibitor of protein kinases involved in cancer cell proliferation. A study on its effects on lymphocyte proliferation noted inhibition of the Kv1.3 ion channel, rather than a kinase, as a potential mechanism. nih.gov Further investigation is required to determine if this specific compound exhibits any significant kinase inhibition activity.

Voltage-Gated Proton Channel (Hv1) Inhibition

Antimicrobial Efficacy

The potential of guanidine-containing compounds as antimicrobial agents is a subject of ongoing research.

While guanidine compounds are recognized for their antimicrobial properties, and various benzimidazole derivatives have demonstrated activity against a range of bacteria, specific data quantifying the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative pathogens is not detailed in the currently available research. Studies on related structures suggest that the presence of a chloro group on the benzimidazole scaffold can be desirable for enhanced antibacterial activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Data Not Available | Gram-Positive | Data Not Available |

No specific studies were identified that evaluated the direct antitubercular activity of this compound against Mycobacterium tuberculosis. Research into other substituted benzimidazole derivatives has shown promise, with some compounds exhibiting potent activity against M. tuberculosis H37Rv.

Table 2: Antitubercular Activity of this compound

| Strain | Activity (MIC) |

|---|

Antiproliferative and Anticancer Properties

The anticancer potential of benzimidazole derivatives is an active area of investigation.

The compound this compound has been noted for its cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. However, specific IC50 values from studies detailing its dose-dependent effects on a diverse range of cancer cell lines are not available in the public search results. For context, other novel benzimidazole derivatives have shown significant cytotoxic effects against various human cancer cell lines, including those for lung, breast, liver, and colorectal carcinoma. For instance, a different benzimidazole derivative, identified as se-182, exhibited high cytotoxic activity against A549 lung carcinoma and HepG2 liver carcinoma cells with IC50 values of 15.80 μg/mL and 15.58 μg/mL, respectively.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

The benzimidazole scaffold is a core structure in many molecules investigated for their anticancer properties, with numerous derivatives demonstrating the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov These effects are crucial mechanisms for inhibiting the proliferation of tumor cells.

Studies on various benzimidazole derivatives have shown they can arrest the cell cycle at different phases, such as G2/M or G1, preventing the cell from proceeding with division. semanticscholar.orgmdpi.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis by benzimidazole compounds can be triggered through various cellular signaling pathways. semanticscholar.orgnih.gov This often involves the modulation of key regulatory proteins such as those in the Bcl-2 family. semanticscholar.org While these activities are well-documented for the broader class of benzimidazoles, specific studies detailing the apoptotic and cell cycle effects of this compound are not extensively available in the current body of scientific literature.

Interactions with Nucleic Acids (e.g., DNA Intercalation, Covalent Bonding)

The mechanism by which many small molecules exert their biological effects involves direct interaction with nucleic acids. For benzimidazole derivatives, the mode of binding to DNA can vary significantly depending on the specific structure of the compound. nih.gov Common interaction modes include intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major grooves of the DNA. nih.gov

The guanidine group, being cationic at physiological pH, can play a role in stabilizing interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This electrostatic interaction can enhance the binding affinity of the molecule to DNA. Furthermore, novel nucleic acid analogs incorporating a guanidine bridge (Guanidine Bridged Nucleic Acid or GuNA) have demonstrated a high binding affinity towards complementary single-stranded DNA. rsc.org However, specific research elucidating the precise mode of interaction, such as intercalation or covalent bonding, between this compound and nucleic acids has not been specifically detailed.

Neuroprotective Actions

Research into the neuroprotective potential of novel chemical entities is a significant area of pharmaceutical science. However, specific investigations into the neuroprotective actions of this compound are not prominently featured in existing scientific literature.

There is currently a lack of specific published research detailing the protective effects of this compound in models of cerebral hypoxia.

Specific studies on the ability of this compound to mitigate neuroinflammation induced by lipopolysaccharides are not found in the available scientific reports.

Antiparasitic and Anthelmintic Activity

Benzimidazoles represent a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms. Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts vital cellular functions in the parasite.

The effectiveness of benzimidazole derivatives against the nematode Trichinella spiralis, the causative agent of trichinellosis, has been the subject of numerous studies. nih.govrsglobal.plnih.gov Research has explored various derivatives to overcome the limitations of existing drugs, especially against the muscle-larvae stage of the parasite. nih.govrsglobal.pl For example, a study on a 2-(trifluoromethyl)-1H-benzimidazole derivative showed significant in vitro activity against T. spiralis muscle larvae, leading to ultrastructural damage to the parasite's cuticle and midgut. nih.gov Another investigation highlighted that certain new 1H-benzimidazoles exhibited a remarkable effect on the viability of isolated T. spiralis muscle larvae in an in vitro model. rsglobal.pl

While the benzimidazole class is known for its activity against various helminths, including earthworms like Pheretima posthuma which are often used as a model organism, specific efficacy data for this compound against these particular parasites is not specifically documented in the reviewed literature.

Other Reported Pharmacological Profiles of Related Benzimidazole-Guanidine Derivatives

The benzimidazole-guanidine scaffold has been the subject of extensive research, revealing a wide array of pharmacological activities beyond a single therapeutic area. Investigations into related derivatives have uncovered significant potential in various domains, including anti-inflammatory, antiviral, and analgesic effects, as well as modulation of key physiological pathways like the Na+/H+ exchanger, nitric oxide synthesis, and glucose metabolism.

Anti-Inflammatory Effects

Benzimidazole derivatives, particularly those incorporating a guanidine moiety, have demonstrated notable anti-inflammatory properties. The anti-inflammatory action of these compounds is often attributed to their interaction with various biological targets, including cyclooxygenase (COX) enzymes, 5-lipoxygenase activating protein, and phospholipase A2 (PLA2). nih.govnih.gov The substitution pattern on the benzimidazole ring, especially at the N1, C2, C5, and C6 positions, significantly influences the anti-inflammatory potency. nih.gov Research has indicated that the guanidine fraction itself is significant for this activity. nih.gov

Studies on 1,2-disubstituted benzimidazole derivatives have identified compounds with potent anti-inflammatory and analgesic effects. nih.gov Similarly, a series of 2-substituted benzimidazole derivatives showed promising results in both in vitro and in vivo assays, with some compounds exhibiting lower IC50 values than the standard drug ibuprofen (B1674241) in chemiluminescence assays. nih.gov The mechanism for some derivatives is linked to the inhibition of inflammatory mediators such as TNF-α and IL-6. researchgate.net

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives (e.g., 3f, 3i) | Carrageenan-induced edema in rats | Showed significant reduction in edema (34.33% and 37.31% respectively). nih.gov | nih.gov |

| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence assay | Demonstrated IC50 values lower than the standard, ibuprofen. nih.gov | nih.gov |

| 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives | Carrageenan-induced inflammation in rats | Two compounds showed potent anti-inflammatory activity with 84.2% and 89.3% maximum reduction in edema. mdpi.com | mdpi.com |

Antiviral Activity

The antiviral potential of benzimidazole derivatives is well-documented against a broad spectrum of viruses. researchgate.net Specific substitutions on the benzimidazole core are crucial for the potency and selectivity of these compounds.

For instance, a study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against Respiratory Syncytial Virus (RSV), with some compounds achieving EC50 values as low as 20 nM. nih.gov Moderate activity was also observed against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Another investigation into 2-phenylbenzimidazole (B57529) derivatives identified compounds with high and selective activity against Vaccinia Virus (VV) and BVDV. researchgate.net Notably, certain derivatives were found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and the structurally similar Hepatitis C Virus (HCV). researchgate.net Hybrid molecules, such as benzimidazole-1,2,3-triazole hybrids, are also being explored for their antiviral properties. mdpi.com

| Compound Series | Target Virus | Activity (EC50) | Reference |

|---|---|---|---|

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM. nih.gov | nih.gov |

| 2-phenylbenzimidazole derivative (Compound 24) | Vaccinia Virus (VV) | 0.1 µM. researchgate.net | researchgate.net |

| 2-phenylbenzimidazole derivatives (Compounds 50, 51, 53) | Bovine Viral Diarrhoea Virus (BVDV) | 1.5 µM, 0.8 µM, and 1.0 µM, respectively. researchgate.net | researchgate.net |

| Hepatitis C Virus (HCV) NS5B RdRp | Inhibited at low micromolar concentrations. researchgate.net |

Analgesic Properties

Several series of benzimidazole derivatives have been reported to possess significant analgesic effects, often in conjunction with anti-inflammatory activity. nih.govmdpi.com The mechanism of action for many of these compounds is believed to involve the inhibition of prostaglandin (B15479496) synthesis through the COX pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs). ijpsonline.com

In an acetic acid-induced writhing test in mice, certain N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives demonstrated protection from writhing comparable to acetylsalicylic acid. nih.gov Another study highlighted 1,2-disubstituted benzimidazole derivatives that showed promising analgesic activity, with one compound's effect being equal to the standard drug aceclofenac. ijpsonline.com Furthermore, 5-nitro benzimidazole derivatives have also been evaluated, showing interesting analgesic profiles in the tail flick method, with some researchers suggesting a potential nitric oxide-donating mechanism contributing to their efficacy. jocpr.com

| Compound Series | Assay | Key Findings (% Writhing Inhibition) | Reference |

|---|---|---|---|

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole (Compound 3i) | Acetic acid-induced writhing | 57.58% protection. nih.gov | nih.gov |

| 1,2-disubstituted benzimidazole (Compound 3c) | Acetic acid-induced writhing | 88.81% inhibition, equal to aceclofenac. ijpsonline.com | ijpsonline.com |

| 5-nitro benzimidazole derivative (Compound T2) | Tail flick method | Comparable analgesic activity to diclofenac. jocpr.com | jocpr.com |

Modulation of Na+/H+ Exchanger (NHE1)

The Na+/H+ exchanger 1 (NHE1) is a crucial membrane protein involved in maintaining intracellular pH homeostasis. nih.gov Its inhibition is a therapeutic strategy for conditions like ischemia-reperfusion injury. Substituted benzoylguanidine derivatives have been specifically designed as potent NHE1 inhibitors. nih.gov

In one study, a series of twenty-two benzoylguanidine derivatives were synthesized and evaluated. nih.gov Several of these compounds demonstrated significantly more potent NHE1 inhibitory activity than cariporide, a known NHE inhibitor. Three compounds in particular exhibited IC50 values that were two orders of magnitude lower than that of cariporide, indicating a strong potential for this chemical class in modulating NHE1 activity. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Cariporide (Standard) | Na+/H+ Exchanger 1 (NHE1) | 30.7 ± 2.5 nmol/L. nih.gov | nih.gov |

| Benzoylguanidine derivative (7e) | 0.073 ± 0.021 nmol/L. nih.gov | ||

| Benzoylguanidine derivative (7h) | 0.084 ± 0.012 nmol/L. nih.gov | ||

| Benzoylguanidine derivative (7j) | 0.068 ± 0.021 nmol/L. nih.gov |

Inhibition of Nitric Oxide Synthase (NO production)

Guanidine-containing compounds have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). nih.govnih.gov Both inducible (iNOS) and constitutive (cNOS) isoforms of the enzyme have been targeted. Guanidine-substituted imidazoles have been prepared and evaluated as inhibitors of the three NOS isoforms, leading to the identification of new isoform-selective inhibitors. nih.gov

Studies comparing various guanidines have shown that compounds like aminoguanidine (B1677879) can be a selective inhibitor of the inducible isoform of NO synthase. nih.gov This selectivity is important, as iNOS is often associated with inflammatory processes. While not all studies focus specifically on benzimidazole-guanidines, the data on related guanidine structures underscore the potential of this functional group to interact with and inhibit NOS enzymes. nih.govnih.gov

Antidiabetic Potential

Cyclic guanidine derivatives, including those based on a benzimidazole structure, represent an area of interest for developing new antidiabetic agents. researchgate.nethilarispublisher.com These compounds can exert their effects through multiple mechanisms.

Some 2-substituted benzimidazole derivatives act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. hilarispublisher.com One compound exhibited 95.6% inhibition of yeast and rat intestinal α-glucosidase. hilarispublisher.com Other benzimidazole-guanidine derivatives have been synthesized and shown to inhibit both α-amylase and α-glucosidase. researchgate.net

Another approach involves targeting the human glucagon (B607659) receptor; cyclic guanidine derivatives have been developed that effectively block glucagon-induced glucose excursion in animal models. hilarispublisher.com Furthermore, compounds such as N⁹-(diethylamino)ethyl-2,3-dihydro-imidazo[1,2-a]benzimidazole (diabenol) have demonstrated potent and long-term glucose-lowering effects by stimulating insulin (B600854) secretion and reducing liver glycogenolysis. researchgate.net Other proposed mechanisms for related benzimidazole derivatives include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

| Compound/Series | Proposed Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| Diabenol (RU-254) | Stimulation of insulin secretion, reduction of liver glycogenolysis | Exerts long-term glucose-lowering effects in diabetic animals. researchgate.net | researchgate.net |

| 2-Substituited benzimidazole derivative (Compound 14) | α-glucosidase inhibition | 95.6% inhibition of yeast and rat intestinal α-glucosidase. hilarispublisher.com | hilarispublisher.com |

| Benzimidazole-guanidine derivative (MG-12) | α-amylase inhibition | IC50 value of 23.10 µg/mL. researchgate.net | researchgate.net |

| Cyclic guanidine (Compound 20) | Glucagon receptor antagonism | Effectively blocked glucagon-induced glucose excursion in murine models. hilarispublisher.com | hilarispublisher.com |

Antithrombotic Agents

There is no specific research documenting the antithrombotic activity of this compound in the available scientific literature. However, studies on other benzimidazole derivatives have shown promise in this area. For instance, a novel benzimidazole derivative, RU-891, was found to have antithrombotic activity three times greater than that of acetylsalicylic acid in an epinephrine-collagen-induced thrombosis model in mice. nih.gov Histological analysis revealed that RU-891 significantly decreased the area of thrombi in the lungs of the test subjects. nih.gov Another study on the benzimidazole derivative RU-1144 demonstrated a significant antithrombotic effect in a ferric chloride-induced carotid artery thrombosis model in rats. researchgate.net The activity of RU-1144 was reported to be 3.5 times more potent than both acetylsalicylic acid and clopidogrel. researchgate.net These findings suggest that the benzimidazole scaffold is a viable candidate for the development of new antithrombotic agents.

Table 1: Antithrombotic Activity of Benzimidazole Derivatives

| Compound | Test Model | Key Findings |

|---|---|---|

| This compound | No data available | No studies on antithrombotic activity were found. |

| RU-891 | Epinephrine-collagen thrombosis model (mice) | 3-fold higher antithrombotic activity than acetylsalicylic acid. nih.gov |

| RU-1144 | Ferric chloride-induced carotid artery thrombosis (rats) | 3.5 times more potent than acetylsalicylic acid and clopidogrel. researchgate.net |

Antihistaminic Activity

Direct studies on the antihistaminic properties of this compound are not present in the reviewed literature. However, the broader class of 2-guanidinobenzimidazoles, to which this compound belongs, has been associated with antihistaminic activity. mdpi.com A review highlights that several derivatives of 2-aminobenzimidazole (B67599), which contains an intra-cyclic guanidine moiety, are used as antihistaminic drugs, such as Astemizole. researchgate.net Furthermore, research into 2-guanadino-3-cyanopyridines and related pyrido[2,3-d]-pyrimidines has identified compounds that inhibit the release of histamine (B1213489) from mast cells. nih.govsigmaaldrich.com Specifically, guanadino-3-cyanopyridine 30 and pyrido[2,3-d]-pyrimidine 49 were effective inhibitors of histamine release under both immunological and chemical stimulation. nih.gov This suggests that the guanidine group is a key pharmacophore for antihistaminic action.

Table 2: Antihistaminic Activity of Guanidine and Benzimidazole Derivatives

| Compound/Class | Activity | Key Findings |

|---|---|---|

| This compound | No data available | No studies on antihistaminic activity were found. |

| 2-Guanidinobenzimidazoles | General antihistaminic properties mentioned. mdpi.com | The class of compounds is associated with antihistaminic effects. mdpi.com |

| Astemizole (a 2-aminobenzimidazole derivative) | H1-antihistamine | Used clinically as an antihistamine. researchgate.net |

| Guanadino-3-cyanopyridine 30 | Inhibition of histamine release | Showed 30-60% inhibition of histamine release. nih.gov |

| Pyrido[2,3-d]-pyrimidine 49 | Inhibition of histamine release | Showed 30-60% inhibition of histamine release. nih.gov |

Anticonvulsant Activity

No specific data on the anticonvulsant activity of this compound has been reported. However, the benzimidazole scaffold has been a subject of interest in the development of new anticonvulsant drugs. A study on newer benzimidazole derivatives, specifically 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides, identified several compounds (4e, 4f, 4g, 4h, and 4j) with potent anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov A review of the literature also indicates that benzimidazole derivatives have significant potential for modulating targets involved in epileptogenesis, making them a promising foundation for novel antiepileptic drugs. doaj.org For example, some derivatives of 2-benzylglutarimide have shown good anticonvulsant activity with low neurotoxicity. nih.gov

Table 3: Anticonvulsant Activity of Benzimidazole Derivatives

| Compound/Class | Test Model | Key Findings |

|---|---|---|

| This compound | No data available | No studies on anticonvulsant activity were found. |

| Benzimidazole carbothioamides (4e, 4f, 4g, 4h, 4j) | MES and scPTZ | Exhibited potent anticonvulsant activity. nih.gov |

| 2-Benzylglutarimide derivatives | MES and scPTZ | Some derivatives showed good anticonvulsant activity with low neurotoxicity. nih.gov |

| Quinazoline derivatives (Methaqualone, Mecloqualone) | General anticonvulsant | Approved as anticonvulsant drugs, with some derivatives showing high potency. mdpi.com |

Antioxidant Properties

There is no available research on the antioxidant properties of this compound. Nevertheless, various studies have demonstrated the antioxidant potential of the benzimidazole chemical family. For instance, novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties have shown significant free radical scavenging properties and an ability to inhibit lipid peroxidation. nih.gov Another study on 2-substituted benzimidazoles found that a derivative with a free hydroxyl group on the aromatic ring (compound 2a) was the most active antioxidant in a DPPH radical scavenging assay. researchgate.net Similarly, research on other newly synthesized benzimidazole derivatives has shown moderate to good antioxidant effects in various assays, including DPPH radical scavenging and lipid peroxidation inhibition. researchgate.net

Table 4: Antioxidant Properties of Benzimidazole Derivatives

| Compound/Class | Assay | Key Findings |

|---|---|---|

| This compound | No data available | No studies on antioxidant properties were found. |

| Benzimidazole derivatives with thiosemicarbazide and triazole moieties | DPPH, Superoxide (B77818) scavenging, Lipid peroxidation | Showed significant antioxidant effects, except for superoxide scavenging. nih.gov |

| 2-substituted benzimidazole (compound 2a) | DPPH radical scavenging | Most active compound, attributed to the free hydroxyl group. researchgate.net |

| Other novel benzimidazole derivatives | DPPH, Lipid peroxidation, EROD | Generally moderate to good antioxidant activity. researchgate.net |

Structure Activity Relationships Sar and Molecular Design Principles

Role of the 6-Chloro Substituent in Biological Activity

The presence and position of substituents on the benzimidazole (B57391) ring are critical determinants of pharmacological effect, with the C-6 position being particularly significant. nih.gov The chloro group at this position profoundly influences the molecule's properties and its interactions with biological systems.

Influence on Electronic and Steric Properties

The 6-chloro substituent significantly alters the electronic landscape of the benzimidazole ring. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic substitution. nih.gov This inductive withdrawal of electron density can influence the pKa of the benzimidazole nitrogens and the guanidine (B92328) group, affecting the molecule's ionization state at physiological pH. Concurrently, the chlorine atom possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+R effect). However, for halogens, the inductive effect typically outweighs the resonance effect. nih.gov This modification of electron distribution across the scaffold can impact key interactions with molecular targets.

From a steric perspective, the chlorine atom is larger than a hydrogen atom. While not excessively bulky, its presence at the C-6 position can influence the conformation of the molecule and its ability to fit into a specific binding pocket. acs.org This steric hindrance can either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation or by displacing water molecules from the binding site.

Impact on Molecular Target Binding Affinity and Selectivity

The electronic and steric changes induced by the 6-chloro group directly translate to altered binding affinity and selectivity for various molecular targets. For instance, 5-chloro-2-guanidinobenzimidazole (a positional isomer of the title compound) is a known inhibitor of the voltage-gated proton (H⁺) channel (Hv1). However, studies have shown it lacks selectivity, also inhibiting other channels such as the potassium channel KV1.3, with dissociation constants (Kd) in the micromolar range for both targets. nih.gov This suggests that while the chloro-substituted guanidinobenzimidazole scaffold is effective for channel binding, the specific substitution pattern may not be sufficient to discriminate between certain related targets.

In other contexts, substitution at the 6-position has been shown to be crucial for high-potency antagonism. Research on nonpeptidic angiotensin II (AII) receptor antagonists revealed that substitution at the 6-position of the benzimidazole ring with specific groups, including basic heterocycles, led to potent and orally active compounds. nih.gov Furthermore, in the context of anticancer research, a bromine atom (another halogen) at the 6-position of an imidazo[4,5-c]pyridine ring was found to significantly increase cytotoxic activity against human lung adenocarcinoma cells, highlighting the importance of halogen substitution at this position for specific biological outcomes. mdpi.com

Systematic Modifications of Benzimidazole and Guanidine Moieties

Systematic modification of both the benzimidazole and guanidine components of the core structure has been a key strategy in medicinal chemistry to explore and optimize biological activity.

Effects of Substitutions on the Benzene Ring

Varying the substituents on the benzene portion of the benzimidazole ring has profound effects on the resulting compound's biological profile. Structure-activity relationship studies consistently show that substitutions at the C5 and C6 positions are critical for modulating activity. nih.govnih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can fine-tune the molecule for different targets.

For example, in the development of antimicrobial agents, halo-substituents at the 5-position have been associated with promising broad-spectrum activity. nih.gov In the pursuit of angiotensin II receptor antagonists, replacing a simple chloro group with larger acylamino or heterocyclic groups at the C6 position resulted in highly active compounds. nih.gov The table below summarizes the observed effects of various substitutions on the benzimidazole ring from different studies.

| Position | Substituent | Observed Biological Effect | Compound Class | Reference |

|---|---|---|---|---|

| 6-position | Acylamino groups | Highly active Angiotensin II antagonists | Substituted Benzimidazoles | nih.gov |

| 6-position | Basic heterocycles | Potent and orally active Angiotensin II antagonists | Substituted Benzimidazoles | nih.gov |

| 6-position | -NO2 (Nitro) | Considered for antimicrobial and anticancer activity | N-substituted Benzimidazoles | nih.gov |

| 5/6-position | -Br (Bromo) | Showed significant anti-HIV activity in certain derivatives | Alkylated Benzimidazoles | nih.gov |

| 5-position | -OH (Hydroxy) | Good DNA gyrase inhibition but inactive against Gram-negative bacteria | 2-Aminobenzothiazole analogues | nih.gov |

| 5-position | Halogens (e.g., Cl, Br) | Promising broad-spectrum antimicrobial candidates | Substituted Benzimidazoles | nih.gov |

Importance of the Guanidine Group for Hydrogen Bonding and Biological Function

The guanidine group is a critical pharmacophore, largely due to its strong basicity and its capacity to act as a versatile hydrogen bond donor. mdpi.com This functional group is involved in a multitude of biological interactions, including the formation of salt bridges and cation-π interactions. researchgate.net In the structure of 2-guanidinobenzimidazole (B109242), the guanidine moiety is conjugated with the 10-π electron system of the benzimidazole ring, resulting in a planar, delocalized structure. researchgate.net

This arrangement features five nitrogen atoms and several labile N-H bonds, which are perfectly positioned to form multiple hydrogen bonds with biological receptors. nih.govmdpi.com Theoretical studies have shown that an intramolecular hydrogen bond can form between the guanidine group and the N3 nitrogen of the imidazole (B134444) ring, creating a stable six-membered ring structure. mdpi.com This pre-organization can reduce the entropic penalty upon binding to a target. The ability of the guanidinium (B1211019) headgroup to form bidentate hydrogen-bonded ion pairs is also a key feature that can facilitate the transport of these molecules across cellular membranes. nih.gov This capacity for extensive hydrogen bonding is fundamental to the biological function of this class of compounds. mdpi.com

Exploration of Hybrid Molecules and Heterocyclic Incorporations

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has been effectively applied to the 2-guanidinobenzimidazole scaffold. nih.gov This approach aims to achieve dual-drug action or to modulate the activity of the primary scaffold by incorporating other biologically active heterocyclic systems. researchgate.net

Researchers have synthesized hybrid structures by reacting 2-guanidinobenzimidazole with various heteroaromatic aldehydes (such as those containing pyridine, furan, and thiophene (B33073) rings) to produce fused triazinobenzimidazole systems. These novel compounds have shown promising anthelmintic activity, in some cases exceeding that of established drugs like albendazole.

Furthermore, the benzimidazole nucleus itself is often incorporated into larger, more complex heterocyclic structures. For instance, linking benzimidazoles to other heterocycles like 1,3,4-oxadiazole (B1194373) or indole (B1671886) has been shown to produce molecules with broad-spectrum antimicrobial properties. nih.gov The exploration of such hybrid and fused-ring systems continues to be a fertile area for discovering new therapeutic agents based on the versatile 2-guanidinobenzimidazole template. researchgate.net

Pharmacophore Elucidation and Ligand Design Strategies

The biological activity of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine is intrinsically linked to its specific chemical architecture. Understanding the key structural features responsible for its interaction with biological targets is paramount for the design of new and improved derivatives. Research into 2-guanidinobenzimidazoles has highlighted the significance of the benzimidazole core, the guanidino group, and substitutions on the benzene ring. nih.govmdpi.com

Identification of Essential Moieties for Bioactivity (e.g., H-bonding, π-π Stacking)

The pharmacophore of this compound can be dissected into several key components that are crucial for its biological function. These moieties contribute to the molecule's ability to bind to its target through a variety of non-covalent interactions.

The benzimidazole scaffold itself is a well-established pharmacophore in medicinal chemistry, known to engage in various biological interactions. nih.gov Its planar aromatic nature facilitates π-π stacking interactions with aromatic residues within a protein's binding pocket. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, further anchoring the molecule to its target.

The guanidino group at the 2-position is a critical feature. This group is a strong base and is typically protonated at physiological pH, forming a guanidinium cation. This positive charge allows for strong electrostatic interactions and the formation of multiple hydrogen bonds with negatively charged or polar residues in the target protein. The planar nature of the guanidinium group also contributes to its binding affinity.

The chloro substituent at the 6-position of the benzimidazole ring significantly influences the compound's electronic properties and lipophilicity. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. The position of the chloro group is crucial; studies on related benzimidazoles have shown that substitutions at the C5 and C6 positions can greatly impact anti-inflammatory and antimicrobial activities. nih.gov Specifically for antitubercular activity, chloro-substituted 2-guanidinobenzimidazoles have demonstrated notable efficacy. mdpi.com

Interactive Data Table: Key Moieties and Their Interactions

| Moiety | Potential Interactions | Significance for Bioactivity |

| Benzimidazole Core | π-π Stacking, Hydrogen Bonding | Provides a rigid scaffold for optimal presentation of other functional groups and engages in direct binding interactions. |

| Guanidino Group | Hydrogen Bonding, Electrostatic Interactions | Acts as a key anchoring group, forming strong interactions with the biological target. |

| 6-Chloro Substituent | Halogen Bonding, Lipophilicity Modification | Modulates the electronic and physical properties of the molecule, influencing target affinity and cell permeability. |

Rational Design for Enhanced Efficacy and Target Specificity

The principles of rational drug design are applied to modify the structure of this compound to enhance its therapeutic properties. This involves a systematic approach to altering its chemical structure to improve efficacy, selectivity, and pharmacokinetic profiles.

One key strategy involves the modification of the benzimidazole ring . Introducing different substituents at various positions can fine-tune the electronic and steric properties of the molecule. For instance, the antitubercular activity of benzimidazole derivatives is known to be sensitive to the nature and position of substituents on the benzene ring. While the 6-chloro substitution is known to be favorable, exploring other halogen substitutions (e.g., fluoro, bromo) or the introduction of small alkyl or alkoxy groups could lead to improved activity or altered target specificity.

Another avenue for rational design is the bioisosteric replacement of the guanidino group. While the guanidino group is crucial for activity, it can sometimes lead to poor oral bioavailability due to its high basicity. Replacing it with other groups that can mimic its hydrogen bonding and electrostatic properties, but with different physicochemical characteristics, is a common strategy. Examples of potential bioisosteres for the guanidino group include amidines, triazoles, or other nitrogen-containing heterocycles.

Furthermore, conformational constraint is a powerful tool in rational design. By introducing cyclic structures or rigid linkers, the flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to a more favorable entropic contribution to binding and potentially higher affinity and selectivity for its target.

Interactive Data Table: Rational Design Strategies and Expected Outcomes

| Design Strategy | Structural Modification Example | Expected Outcome |

| Benzimidazole Ring Modification | Replacement of the 6-chloro with a 6-fluoro or 6-methyl group. | Altered lipophilicity and electronic properties, potentially leading to enhanced potency or improved pharmacokinetic profile. |

| Guanidino Group Bioisosterism | Replacement of the guanidino group with a 2-aminopyrimidine (B69317) or a 1,2,4-triazole (B32235) moiety. | Improved oral bioavailability while maintaining key binding interactions. |

| Conformational Constraint | Introduction of a cyclic structure that incorporates the guanidino nitrogen atoms. | Increased binding affinity and selectivity due to pre-organization of the molecule in its bioactive conformation. |

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the computational chemistry and molecular modeling investigations for the compound “this compound”.

Therefore, it is not possible to provide a detailed article on the following requested topics for this specific molecule:

Molecular Docking Simulations: No studies were found that analyze the ligand-receptor interactions of this compound with Hv1, COX enzymes, EACP Reductase, or Tubulin. Consequently, information regarding its binding modes, energies, active site interactions, or the application of flexible docking algorithms is unavailable.

Density Functional Theory (DFT) Calculations: There is no literature detailing the electronic property characterization (such as HOMO-LUMO gaps, dipole moments, or polarizability) or the geometry optimization and conformational analysis specifically for this compound.

While research exists on the computational analysis of other benzimidazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical structures. Further research and publication are needed to generate the specific data required to populate the requested article outline.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Solvent Effect Modeling (e.g., PCM Model)

The Polarizable Continuum Model (PCM) is a computational method used to study the influence of a solvent on a molecule's properties without modeling individual solvent molecules. This approach treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solute-solvent interactions. It is particularly useful for estimating how a solvent might affect a molecule's conformational stability, reactivity, and spectroscopic properties.

For 2-(6-chloro-1H-benzimidazol-2-yl)guanidine, a PCM study would calculate the changes in its electronic structure and energy when transferred from a vacuum (gas phase) into various solvents. This could predict its solubility and stability in different biological and chemical environments. However, specific studies applying the PCM model to this compound are not available in the reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis for Electron Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecule. fishersci.com It interprets the complex, many-electron wavefunction of a molecule in terms of localized electron-pair "bonding" units. This analysis is crucial for understanding charge transfer, hyperconjugation, and the delocalization of electron density, which are fundamental to a molecule's stability and reactivity. fishersci.comnih.gov

An NBO analysis of this compound would identify key donor-acceptor interactions, such as those between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions stabilize the molecule and influence its electronic properties. At present, detailed NBO analysis findings for this compound have not been published in the surveyed literature.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational visualization tool that illustrates the charge distribution around a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MESP map, negative potential areas (typically colored red) indicate regions prone to electrophilic attack, while positive potential areas (blue) are susceptible to nucleophilic attack. nih.gov

For this compound, an MESP map would highlight the electronegative nitrogen atoms of the guanidine (B92328) and imidazole (B134444) groups as regions of negative potential, while the hydrogen atoms bonded to nitrogen would exhibit positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding with biological targets. fishersci.com A specific MESP map for this compound is not available in the reviewed public literature.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME predictions are computational assessments that evaluate a molecule's potential as a drug candidate by modeling its pharmacokinetic properties. chemicalbook.com

Assessment of Drug-Likeness and Compliance with Pharmaceutical Rules (e.g., Lipinski's Rule of Five, Veber Rules)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using established guidelines like Lipinski's Rule of Five and Veber's Rules.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Veber's Rules provide additional criteria for good oral bioavailability related to molecular flexibility and polarity:

Number of Rotatable Bonds (NRB) ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

The known and predicted properties for this compound are analyzed below. While a complete set of predicted values from a single, authoritative source is unavailable in the searched literature, the molecular formula and weight are established.

| Property | Value | Lipinski's Rule of Five | Veber's Rules |

| Molecular Formula | C₈H₈ClN₅ | - | - |

| Molecular Weight | 209.64 g/mol | Compliant (≤ 500) | - |

| LogP | Value not available | Cannot be assessed | - |

| Hydrogen Bond Donors | Value not available | Cannot be assessed | - |

| Hydrogen Bond Acceptors | Value not available | Cannot be assessed | - |

| Rotatable Bonds | Value not available | - | Cannot be assessed |

| TPSA | Value not available | - | Cannot be assessed |

Based on its molecular weight of 209.64 g/mol , the compound adheres to the size criterion of Lipinski's rules. nih.gov A full assessment of its drug-likeness is not possible without reliable in silico predictions for LogP, hydrogen bond counts, and TPSA.

Prediction of Oral Bioavailability and Metabolic Stability

Oral bioavailability is a critical pharmacokinetic parameter that describes the fraction of an administered drug that reaches systemic circulation. nih.gov It is influenced by factors such as aqueous solubility, membrane permeability, and metabolic stability. nih.gov In silico models predict oral bioavailability by integrating physicochemical properties like those in Lipinski's and Veber's rules. nih.gov

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. Low metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy. While specific in silico predictions for the oral bioavailability and metabolic stability of this compound are not detailed in the available literature, its structural features, such as the benzimidazole (B57391) core, are common in many pharmacologically active agents and are known to be sites of metabolic activity.

Preclinical Evaluation and Translational Prospects

In Vitro Biological Efficacy Assessments

The initial stages of preclinical evaluation for therapeutic candidates involve a battery of in vitro assays to determine their biological efficacy and spectrum of activity. For compounds related to the 2-(guanidinyl)benzimidazole family, these tests have unveiled significant potential across cytotoxic, antimicrobial, and enzyme-inhibitory domains.

Cell Line-Based Cytotoxicity and Proliferation Assays

Derivatives of benzimidazole (B57391) have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines. Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent activity, with compounds killing liver (HepG2), breast (MDA-MB-231, MCF7), rhabdomyosarcoma (RMS), and colon (C26) cancer cells with low micromolar IC50 values. nih.gov For instance, a derivative identified as compound 4c, which features a 4-chlorophenyl group at the 2-position and an N-benzyl group, showed IC50 values ranging from 2.39 to 10.95 μM across these cell lines. nih.gov Another guanidine-based compound, 1D-142, developed as a Rac1 inhibitor, also displayed superior antiproliferative activity in human cancer cell lines. nih.gov